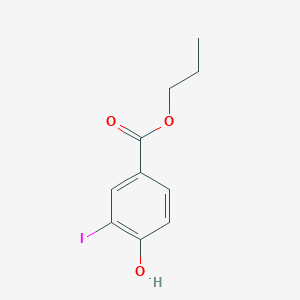

Propyl 4-hydroxy-3-iodobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

propyl 4-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFATVANQYOXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633955 | |

| Record name | Propyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15126-08-6 | |

| Record name | Benzoic acid, 4-hydroxy-3-iodo-, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15126-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Allylic Oxidation

The Kharasch-Sosnovsky reaction, first reported by Morris S. Kharasch and George Sosnovsky in 1958, is a significant method for the allylic oxidation of olefins. wikipedia.orgvander-lingen.nl This reaction typically utilizes a copper salt as a catalyst to facilitate the oxidation of an alkene at the allylic position, using a peroxide or peroxy ester, to form allylic esters or alcohols. wikipedia.org The direct functionalization of the allylic C-H bond without affecting the double bond makes this reaction a valuable tool in organic synthesis, particularly for preparing intermediates for pharmaceuticals and natural products. ias.ac.innih.gov

Recent research has focused on adapting the Kharasch-Sosnovsky reaction for the synthesis of new alkenyl iodobenzoate derivatives. ias.ac.in These iodo-allylic esters are important intermediates in various organic transformations. ias.ac.in The synthesis involves the reaction of alkenes with a tert-butyl iodobenzoperoxoate in the presence of a copper catalyst. ias.ac.in

Detailed studies have been conducted to optimize the reaction conditions for the synthesis of these compounds. Key parameters investigated include the type of copper salt, the solvent, temperature, and catalyst loading. ias.ac.in Research by Ghorbani-Vaghei and colleagues systematically explored these factors in the reaction of cyclohexene (B86901) with tert-butyl 2-iodobenzoperoxoate. ias.ac.in

The investigation revealed that copper(I) salts are generally more effective than copper(II) salts for this transformation. ias.ac.innih.gov Among the various copper(I) salts tested, copper(I) iodide (CuI) provided the highest yield. ias.ac.in The choice of solvent and temperature also proved to be critical. Refluxing acetonitrile (B52724) was identified as the optimal solvent, leading to significantly better yields compared to benzene (B151609), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). ias.ac.in

The findings from the optimization study are summarized in the table below.

Table 1: Effect of Reaction Conditions on the Allylic C-H Bond Oxidation of Cyclohexene

| Entry | Copper Salt | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | CuBr | Benzene | 80 | 5 | 48 | 65 |

| 2 | CuCl | Benzene | 80 | 5 | 48 | 58 |

| 3 | CuI | Benzene | 80 | 5 | 48 | 70 |

| 4 | Cu(OAc)₂ | Benzene | 80 | 5 | 48 | 45 |

| 5 | CuI | CH₂Cl₂ | 40 | 5 | 48 | 25 |

| 6 | CuI | THF | 66 | 5 | 48 | 40 |

| 7 | CuI | CH₃CN | 82 | 5 | 32 | 92 |

| 8 | CuI | CH₃CN | 25 | 5 | 48 | 35 |

| 9 | CuI | CH₃CN | 82 | 2.5 | 40 | 75 |

| 10 | CuI | CH₃CN | 82 | 10 | 32 | 92 |

Data sourced from a 2020 study by the Indian Academy of Sciences. ias.ac.in

Under the optimized conditions—using 5 mol% of copper(I) iodide in refluxing acetonitrile—a variety of alkenes were successfully converted into their corresponding alkenyl iodobenzoate derivatives in good to excellent yields. ias.ac.in The scope of the reaction includes both cyclic and linear alkenes. ias.ac.in

Table 2: Synthesis of Alkenyl Iodobenzoate Derivatives from Various Alkenes

| Entry | Alkene | Product | Time (h) | Yield (%) |

| 1 | Cyclopentene | Cyclopent-2-en-1-yl 2-iodobenzoate (B1229623) | 36 | 85 |

| 2 | Cycloheptene | Cyclohept-2-en-1-yl 2-iodobenzoate | 36 | 88 |

| 3 | Cyclooctene | Cyclooct-2-en-1-yl 2-iodobenzoate | 34 | 90 |

| 4 | 1-Octene | Oct-1-en-3-yl 2-iodobenzoate | 40 | 75 |

| 5 | α-Methylstyrene | 2-phenylallyl 2-iodobenzoate | 42 | 70 |

Reaction conditions: Alkene reacted with tert-butyl 2-iodobenzoperoxoate using 5 mol% CuI in refluxing CH₃CN. Data sourced from a 2020 study by the Indian Academy of Sciences. ias.ac.in

The proposed mechanism for this copper-catalyzed allylic oxidation is understood to proceed through a radical pathway, although some aspects are still under investigation. wikipedia.orgias.ac.in The process is initiated by the cleavage of the oxygen-oxygen bond in the tert-butyl iodobenzoperoxoate by the copper(I) catalyst. ias.ac.in This step generates a copper(II) o-iodobenzoate species and a tert-butoxy (B1229062) radical. ias.ac.in The tert-butoxy radical then abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical. vander-lingen.nl This radical subsequently combines with the copper(II) species to produce a key copper(III) intermediate. vander-lingen.nlias.ac.in The final product, the alkenyl iodobenzoate, is formed via reductive elimination from the copper(III) complex, which also regenerates the active copper(I) catalyst, thus completing the catalytic cycle. wikipedia.orgias.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR have been employed to elucidate the structure of propyl 4-hydroxy-3-iodobenzoate.

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic and propyl groups.

The aromatic protons show a characteristic splitting pattern. The proton ortho to the hydroxyl group (H-5) typically appears as a doublet, while the proton ortho to the ester group (H-2) appears as a doublet of doublets, and the proton meta to the hydroxyl group (H-6) also appears as a doublet. The hydroxyl proton itself usually presents as a broad singlet.

The propyl group gives rise to three distinct signals: a triplet corresponding to the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the oxygen atom of the ester.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic H | ~6.9 - 8.2 | m |

| -OH | Variable | br s |

| -OCH₂- | ~4.2 | t |

| -CH₂- | ~1.7 | sextet |

| -CH₃ | ~1.0 | t |

Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon bearing the iodine atom (C-3) is significantly influenced by the heavy atom effect. The carbons of the propyl group are observed in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O (Ester) | ~165 |

| Aromatic C-O | ~158 |

| Aromatic C-I | ~87 |

| Aromatic C-H | ~115 - 139 |

| Aromatic C-CO | ~122 |

| -OCH₂- | ~67 |

| -CH₂- | ~22 |

| -CH₃ | ~10 |

Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharp, strong absorption band around 1700-1720 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester and the phenol (B47542) appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. The C-I stretching vibration is typically found in the far-infrared region, below 600 cm⁻¹.

Table 3: FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | 3200-3600 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2980 | Medium |

| C=O (Ester) | 1700-1720 | Strong, Sharp |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Ester/Phenol) | 1200-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation patterns. The molecular weight of this compound is 308.11 g/mol .

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 308. The fragmentation pattern would likely involve the loss of the propyl group (C₃H₇), the propyloxy group (OC₃H₇), and potentially the iodine atom (I). These fragmentation pathways help to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. For this compound, this method can provide precise bond lengths, bond angles, and information about the packing of the molecules in the solid state.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring.

The presence of the hydroxyl, iodo, and ester groups on the benzene ring influences the energy of the π → π* transitions. The spectrum would likely exhibit a primary absorption band (λmax) in the UV region, which is indicative of the conjugated system. The exact position of the absorption maximum can be influenced by the solvent used for the measurement. For instance, the identity of related compounds can be confirmed by UV-spectrum analysis. merckmillipore.com

Correlative Spectroscopic Studies with Quantum Chemical Calculation Data

The integration of quantum chemical calculations with experimental spectroscopic data provides a powerful methodology for the comprehensive structural elucidation and characterization of molecules. In the case of this compound, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in assigning and interpreting its vibrational and electronic spectra.

Research has demonstrated that this compound can exist in several conformational forms, primarily arising from the orientation of the C–O–C–C dihedral angle within the propyl group and the rotation of the hydroxyl group. Theoretical calculations, such as those performed using the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the relative stabilities of these conformers. These studies often reveal that one conformer is significantly more stable than the others, and therefore, its calculated spectroscopic parameters are expected to most closely align with experimental observations.

The correlation between theoretical and experimental vibrational frequencies is a cornerstone of these studies. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model. This scaling procedure allows for a more direct and accurate comparison with the experimental FT-IR and Raman spectra. The detailed assignment of vibrational modes, including stretching, bending, and torsional motions of the phenyl ring, carbonyl group, and propyl chain, is greatly facilitated by the visualization of the calculated normal modes.

Similarly, quantum chemical calculations are employed to predict the electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is a common method used to calculate the vertical electronic excitation energies and oscillator strengths. The correlation between the calculated maximum absorption wavelengths (λmax) and those observed experimentally helps to understand the electronic transitions occurring within the molecule, typically π→π* transitions within the aromatic system. The nature of the solvent can influence the experimental UV-Vis spectrum, and advanced computational models can also account for these solvent effects.

The following tables present a correlation of calculated and experimental spectroscopic data for this compound, based on published research findings.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| O–H stretch | 3375 | 3458 |

| C=O stretch | 1680 | 1684 |

| C–C ring stretch | 1591 | 1592 |

| C–C ring stretch | 1508 | 1511 |

| C–O stretch | 1284 | 1281 |

| O–H in-plane bend | 1177 | 1178 |

| C–I stretch | 640 | 638 |

Data sourced from studies utilizing B3LYP/6-311++G(d,p) level of theory.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| ¹H NMR | Position | Experimental (ppm) | Calculated (ppm) |

| H-2 | 8.28 | 8.35 | |

| H-5 | 6.95 | 6.89 | |

| H-6 | 7.82 | 7.75 | |

| OCH₂ | 4.22 | 4.18 | |

| CH₂ | 1.75 | 1.71 | |

| CH₃ | 1.02 | 0.98 | |

| ¹³C NMR | Position | Experimental (ppm) | Calculated (ppm) |

| C-1 | 122.3 | 121.9 | |

| C-2 | 139.4 | 139.8 | |

| C-3 | 86.1 | 86.5 | |

| C-4 | 158.1 | 158.5 | |

| C-5 | 115.2 | 114.8 | |

| C-6 | 131.6 | 131.2 | |

| C=O | 165.4 | 165.0 | |

| OCH₂ | 66.8 | 66.5 | |

| CH₂ | 22.1 | 21.8 | |

| CH₃ | 10.5 | 10.2 |

NMR data are typically referenced to a standard (e.g., TMS), and calculations are performed using methods like GIAO.

Table 3: Comparison of Experimental and Calculated UV-Vis Spectral Data for this compound

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Ethanol | 260 | 258 | 0.45 | HOMO → LUMO (π→π*) |

Calculated data based on TD-DFT methods.

The strong correlation observed between the experimental data and the quantum chemical calculations provides a high degree of confidence in the structural and spectroscopic assignments for this compound. These correlative studies are indispensable for a detailed understanding of the molecule's properties at a fundamental level.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for studying molecules of this size.

Electronic Structure and Molecular Geometry Optimization

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy state). This is typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) that accurately accounts for the types of atoms present, including the heavy iodine atom. nih.gov

Once optimized, key electronic properties can be determined. These would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability and reactivity; a smaller gap generally suggests higher reactivity. ethz.ch For Propyl 4-hydroxy-3-iodobenzoate, the electron-donating hydroxyl group and the electron-withdrawing iodo and propyl ester groups would significantly influence the electron density distribution across the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and based on general principles of related structures. No specific published data is available.)

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| C-I Bond Length | ~2.10 - 2.15 Å | Electronegativity and size of iodine atom |

| O-H Bond Length | ~0.96 - 0.98 Å | Intramolecular hydrogen bonding potential |

| C=O Bond Length | ~1.20 - 1.23 Å | Carbonyl group of the ester |

| C-O-C Bond Angle (Ester) | ~115 - 118° | Steric hindrance from propyl group |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching of the O-H, C=O, or C-I bonds, or the bending of the propyl chain and benzene ring. researchgate.net By comparing these predicted spectra with experimental data (if available), the accuracy of the computational model can be validated. For this compound, characteristic peaks would be expected for the phenolic O-H stretch, the ester C=O stretch, and vibrations involving the C-I bond at lower frequencies.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculations, various quantum chemical descriptors can be derived to predict the molecule's reactivity. ethz.ch These indices help in understanding where and how a molecule is likely to react.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. researchgate.net

Predicted Acidity (pKa): Computational methods can predict the pKa value. For this compound, a predicted pKa of approximately 6.81 has been noted, indicating the acidity of the phenolic hydroxyl group. guidechem.com

Thermodynamic and Kinetic Considerations of Reaction Pathways

DFT can be used to model potential chemical reactions involving this compound, such as its synthesis via esterification of 4-hydroxy-3-iodobenzoic acid or its hydrolysis back to the acid and propanol (B110389). researchgate.net By calculating the energies of reactants, transition states, and products, a complete energy profile of the reaction pathway can be constructed. acs.org This allows for the determination of key thermodynamic quantities like the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), which indicate whether a reaction is favorable. nih.gov Furthermore, the energy of the transition state provides the activation energy (Ea), a crucial factor in determining the reaction kinetics, or how fast the reaction will proceed. vliz.be

Molecular Docking and Dynamics Simulations

While DFT is excellent for studying a single molecule, molecular docking and dynamics are used to simulate how a molecule (the ligand) interacts with a larger biological target, such as a protein or enzyme.

Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net The process involves placing the 3D structure of this compound into the active or binding site of a protein and scoring the different poses based on their binding affinity. This can identify key interactions, such as:

Hydrogen Bonds: The phenolic hydroxyl group and the ester's carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The propyl chain and the benzene ring can form hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Halogen Bonds: The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and study the stability of the ligand-protein complex over time. MD simulations model the movements of all atoms in the system, providing a more dynamic and realistic view of the binding interactions. oatext.com

Table 2: Potential Interacting Amino Acid Residues for this compound in a Hypothetical Protein Binding Site (Note: This table is illustrative. The specific residues would depend on the actual protein target, which is not defined in the available literature.)

| Interaction Type | Ligand Moiety Involved | Potential Amino Acid Partners |

|---|---|---|

| Hydrogen Bond (Donor) | Phenolic -OH | Asp, Glu, Ser, Thr (side chain O); Main chain C=O |

| Hydrogen Bond (Acceptor) | Carbonyl C=O, Phenolic -OH | Arg, Lys, His, Asn, Gln (side chain N-H); Main chain N-H |

| Hydrophobic | Propyl chain, Benzene ring | Ala, Val, Leu, Ile, Phe, Trp, Pro |

Binding Affinity Predictions and Mechanistic Insights

Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting the binding affinity of small molecules like this compound to biological targets. While specific binding affinity studies for this exact compound are not extensively detailed in the public literature, the methodologies provide a framework for understanding its potential interactions.

Mechanistic insights are derived by analyzing the binding pose of the molecule within a receptor's active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding energy and specificity. For tertiary alkylamines, for instance, computational analysis of transition states can reveal the geometric constraints and subtle differences that govern competing reaction pathways, such as C–H bond cleavage versus β-H elimination. acs.org Such computational approaches could be applied to this compound to understand its metabolic pathways or its mechanism of action on a molecular target. The process involves creating a 3D model of the target protein and "docking" the ligand into the binding site to calculate a binding score, which correlates with binding affinity.

Analysis of Noncovalent Interactions: Halogen Bonding and π-π Stacking

Noncovalent interactions are critical in determining the supramolecular structure and the biological activity of this compound. The key interactions for this molecule are halogen bonding, due to the iodine substituent, and π-π stacking, involving the aromatic ring.

Halogen Bonding: Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. beilstein-journals.org In this compound, the iodine atom attached to the benzene ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from neighboring molecules or receptor sites. researchgate.net The strength of this interaction can be significant, sometimes comparable to hydrogen bonds, and it plays a crucial role in molecular recognition and crystal engineering. beilstein-journals.orgresearchgate.net Studies on diaryliodonium(III) salts, which are potent halogen-bond donors, have demonstrated the importance of iodine in mediating strong intermolecular connections in the solid state. beilstein-journals.org

Electrostatic Surface Potential (ESP) Mapping

Electrostatic Surface Potential (ESP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. It is a valuable tool for predicting intermolecular interaction sites. researchgate.net The ESP map illustrates regions of positive, negative, and neutral electrostatic potential, which are typically color-coded as blue, red, and white/green, respectively. researchgate.net

For this compound, an ESP map would reveal:

Negative Potential (Red Regions): These areas are prone to electrophilic attack and are attractive to positive charges. They would be concentrated around the electronegative oxygen atoms of the phenolic hydroxyl group and the carbonyl group of the ester. researchgate.netnih.gov These regions are prime hydrogen bond acceptors.

Positive Potential (Blue Regions): These electron-poor regions are susceptible to nucleophilic attack. A prominent positive region would be located on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. researchgate.netnih.gov A region of positive potential, known as a σ-hole, is also expected on the outer side of the iodine atom, along the C-I bond axis, which is the site responsible for halogen bonding. beilstein-journals.org

This charge distribution profile is crucial for understanding how the molecule interacts with other molecules and its biological environment.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions in a crystal packing environment. nih.gov It provides a quantitative summary of the different types of intermolecular contacts by partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal. nih.gov The analysis generates two-dimensional "fingerprint plots" that summarize the frequency of different contact types. nih.gov

While a specific Hirshfeld analysis for this compound is not available, data from closely related structures like methyl 4-hydroxybenzoate (B8730719) (methylparaben) and other halogenated phenols can provide significant insight. nih.govnih.gov For methylparaben, the dominant interactions are O···H/H···O and H···H contacts. nih.gov For a similar brominated compound, Br···H contacts were found to be significant. nih.gov Based on these analogs, the expected contributions to the Hirshfeld surface of this compound would be dominated by H···H, O···H, C···H, and I···H contacts.

The table below presents a hypothetical breakdown of intermolecular contacts for this compound based on analyses of analogous compounds. nih.govnih.gov

| Interaction Type | Reciprocal Contact | Contribution (%) |

|---|---|---|

| H···H | H···H | ~50% |

| O···H | H···O | ~25% |

| C···H | H···C | ~10% |

| I···H | H···I | ~10% |

| Other | ~5% |

The red spots on a Hirshfeld surface mapped over the dnorm property would indicate close intermolecular contacts, highlighting the key O—H···O hydrogen bonds and the C—I···H halogen bonds that stabilize the crystal structure. nih.govnih.gov

Chemical Reactivity, Derivatization, and Functionalization Strategies

Modification of the Hydroxyl Group (e.g., Esterification)

The phenolic hydroxyl group in propyl 4-hydroxy-3-iodobenzoate is a prime site for modification, most commonly through esterification. This reaction converts the phenol (B47542) into a corresponding ester, altering the molecule's polarity, solubility, and potential for further chemical interactions. The synthesis of N-hydroxysuccinimide esters from carboxylic acids, for instance, can be achieved using a combination of iodine and triphenylphosphine, highlighting a method that could be adapted for activating the hydroxyl group for subsequent reactions. acs.org

While direct esterification of the hydroxyl group of this compound is a standard transformation, the specific conditions can be optimized based on the desired product. General methods for esterifying phenols in the presence of other functional groups are well-established in organic synthesis.

Functionalization at the Ester Moiety (e.g., Hydrolysis)

The propyl ester group of the title compound can be readily cleaved through hydrolysis. This reaction typically occurs under basic, acidic, or enzymatic conditions to yield 4-hydroxy-3-iodobenzoic acid and propanol (B110389).

The hydrolysis of parabens (4-hydroxybenzoic acid esters) is a well-documented process. europa.eunih.gov For instance, Enterobacter cloacae has been shown to hydrolyze parabens like propylparaben (B1679720) into 4-hydroxybenzoic acid. nih.gov This biological transformation underscores the susceptibility of the ester linkage to cleavage. Under laboratory conditions, base-catalyzed hydrolysis using a hydroxide (B78521) source is a common and efficient method. epa.gov The general mechanism for the base-catalyzed hydrolysis of carboxylic acid esters is the BAc2 mechanism, which involves a bimolecular nucleophilic attack of the hydroxide ion on the carbonyl carbon. epa.gov

The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. Studies on similar esters, such as N-methylpiperidin-4-yl 4-iodobenzoate (B1621894), have shown slow hydrolysis at a physiological pH of 7.4. researchgate.net

| Reaction | Reactant | Key Product | Conditions |

| Hydrolysis | This compound | 4-hydroxy-3-iodobenzoic acid | Basic, acidic, or enzymatic |

Aromatic Ring Functionalization via C-H Activation and Related Strategies

The iodinated aromatic ring of this compound presents opportunities for further functionalization through modern synthetic methods like C-H activation. beilstein-journals.org Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for forming new bonds by activating otherwise inert C-H bonds. thieme-connect.com

Research has demonstrated the use of 2-iodobenzoates in palladium-catalyzed C-H activation and cyclization reactions with anilides to form oxindoles and phenanthridones. thieme-connect.comthieme-connect.comresearchgate.net In these processes, a palladium catalyst, often Pd(OAc)₂, facilitates the functionalization of an ortho C-H bond. thieme-connect.comresearchgate.net While these examples involve 2-iodobenzoates, the principles can be extended to other isomers. Selective C-H bond functionalization is a valuable and environmentally friendly method for constructing new chemical bonds. rsc.org An oxidation-induced strategy has been shown to achieve para-selective C-H bond functionalization of iodobenzenes, leading to the synthesis of asymmetric diaryl ethers. rsc.org These strategies highlight the potential to introduce additional substituents onto the benzene (B151609) ring of this compound, further diversifying its chemical structure.

| Strategy | Catalyst/Reagent | Potential Transformation | Reference |

| C-H Activation/Cyclization | Pd(OAc)₂ | Formation of heterocyclic structures | thieme-connect.comthieme-connect.comresearchgate.net |

| para-Selective C-H Functionalization | Oxidation-induced | Synthesis of diaryl ethers | rsc.org |

Preparation of Advanced Iodobenzoate Reagents

The iodine atom in this compound is not merely a substituent but a gateway to advanced chemical reagents with significant applications in synthesis and biomedical research.

Iodobenzoates can be oxidized to form hypervalent iodine(V) reagents, such as esters of 2-iodoxybenzoic acid (IBX-esters). acs.org These compounds are valuable oxidizing agents in organic synthesis. umich.edu The preparation of IBX-esters can be achieved through the hypochlorite (B82951) oxidation of the corresponding 2-iodobenzoate (B1229623) esters. acs.org These hypervalent iodine compounds are often stable, microcrystalline products. acs.org

Further derivatization of these hypervalent iodine reagents is also possible. For example, methyl 2-iodoxybenzoate can be treated with acetic anhydride (B1165640) to form a diacetate derivative. acs.org The development of sustainable methods for preparing hypervalent iodine compounds is an active area of research, with approaches including electrochemistry and aerobic oxidation. nsf.govnih.gov

The synthesis of radiolabeled iodobenzoate derivatives is crucial for developing probes for biomedical imaging and therapy. nih.gov A common strategy involves the use of a tin precursor, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), which can be radioiodinated to produce N-succinimidyl 3-[I]iodobenzoate ([I]SIB). researchgate.net This agent is then used for the indirect radioiodination of proteins and peptides by reacting with amine groups, such as the ε-amino group of lysine (B10760008). researchgate.net

Another important radiolabeling agent is N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), which is synthesized from its corresponding tin precursor. researchgate.net These agents are designed to create radiolabeled biomolecules with improved in vivo stability. researchgate.net The use of a polymer-bound organotin precursor for generating radiolabeled N-succinimidyl iodobenzoate has also been explored to simplify the purification process by allowing for the easy removal of toxic tin byproducts through filtration. snmjournals.org

| Reagent Type | Precursor | Application | Key Feature |

| [I]SIB | N-succinimidyl 3-(tri-n-butylstannyl)benzoate | Radioiodination of proteins/peptides | Indirect labeling via amine groups |

| [I]SGMIB | N-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate | Radioiodination of internalizing proteins | Designed for good tumor residualization |

| Polymer-supported radioiodination agent | Polymer-bound N-succinimidyl 3-(dibutylstannyl)benzoate | Conjugate radioiodine labeling | Facilitates easy purification |

Mechanistic Investigations of Molecular Interactions Non Clinical Context

Enzyme Inhibition Mechanism Studies

The interaction of Propyl 4-hydroxy-3-iodobenzoate with specific enzymes has been a subject of scientific inquiry, particularly concerning its potential inhibitory effects. These studies provide insights into the molecular mechanisms that underpin its biochemical activity.

While direct studies on this compound are not extensively detailed in the reviewed literature, research on analogous halo-substituted compounds provides a basis for understanding potential inhibitory mechanisms against urease. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, which is a critical process for certain pathogenic bacteria. nih.gov The inhibition of this enzyme is a key strategy in combating such pathogens.

The inhibitory activity of halogenated compounds against urease is often linked to their interaction with the nickel ions within the enzyme's active site. nih.gov The presence and position of a halogen, such as iodine, on the aromatic ring can influence the compound's binding affinity and inhibitory potency. For some halo-substituted derivatives, a mixed type of inhibition has been observed, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The electronegativity and atomic size of the halogen are crucial factors; for instance, bromine, being larger than chlorine, may affect enzyme inhibition differently, a principle that can be extended to the even larger iodine atom. nih.gov

Currently, there is a lack of specific research findings detailing the interaction mechanisms between this compound and Topoisomerase IIα. This enzyme is crucial for managing DNA topology during replication and transcription, and it is a common target for therapeutic agents. Further investigation is required to determine if this compound exhibits any inhibitory or interactive properties with Topoisomerase IIα.

Receptor Binding Mechanism Analysis (Non-Clinical)

The ability of this compound's parent structures, parabens, to interact with hormone receptors has been documented, raising interest in their potential as endocrine-disrupting compounds.

Studies have focused on the non-iodinated parent compound, propylparaben (B1679720) (propyl 4-hydroxybenzoate), to understand its binding to human estrogen receptors alpha (ERα) and beta (ERβ). Research confirms that alkyl p-hydroxybenzoates, including propylparaben, are weakly estrogenic. nih.gov They can compete with estradiol (B170435) for binding to both ERα and ERβ. nih.gov

The binding affinity of these compounds tends to increase with the length of their alkyl side-chain. nih.gov For instance, the estrogenic potency for both receptors follows the general trend: butylparaben (B1668127) > propylparaben > ethylparaben (B1671687) > methylparaben. nih.gov Propylparaben and its counterparts appear to bind with roughly equal affinity to both ERα and ERβ proteins. nih.gov This interaction is believed to occur as the parent compound, rather than a metabolite, directly binds to the receptor. uspto.gov The estrogenic activity of parabens can be inhibited by estrogen antagonists like 4-hydroxy tamoxifen, confirming that their effects are mediated through the estrogen receptor. nih.gov

While these findings are for the non-iodinated propylparaben, they form the foundation for understanding how the addition of an iodine atom might alter receptor binding selectivity and specificity, potentially through steric or electronic effects.

| Compound | ERα IC50 (M) | ERα Relative Binding Affinity (RBA) | ERβ IC50 (M) | ERβ Relative Binding Affinity (RBA) |

|---|---|---|---|---|

| Isobutyl p-hydroxybenzoate (PHBA-iBu) | 6.0 x 10-6 | 0.267 | 5.0 x 10-6 | 0.340 |

| Data for other parabens like Propyl p-hydroxybenzoate (PHBA-nPr) were ranked in potency but specific IC50 values were not provided in the source. nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. For compounds related to this compound, several key structural features have been identified as critical determinants of their molecular interactions.

For the parent p-hydroxybenzoate structure, the length of the alkyl ester chain is a primary factor in its estrogenic activity. A longer alkyl chain generally results in a higher binding affinity for estrogen receptors. nih.gov The potency increases from methyl to butylparaben, indicating that the hydrophobicity and size of this group are important for receptor interaction. uspto.gov

The presence and nature of a halogen substituent on the aromatic ring also significantly impact activity. In studies of other halogenated aromatic compounds, an increase in the size of the halogen atom (e.g., from fluorine to iodine) has been correlated with a gradual increase in inhibitory activity against certain enzymes. mdpi.com This effect may be attributed to the formation of halogen bonds or an improved steric fit within the binding pocket of the target protein. mdpi.com Therefore, the iodine atom in this compound is expected to play a crucial role in its specific molecular interactions, distinguishing its activity profile from its non-iodinated counterpart.

Theoretical Studies on Biodegradation Pathways and Dehalogenation

Theoretical and computational studies provide a framework for predicting the environmental fate of halogenated aromatic compounds like this compound. Biodegradation by microorganisms is a primary mechanism for the removal of such pollutants from the environment. nih.gov

The biodegradation of aromatic compounds, including those with halogen substituents, typically proceeds through a series of enzymatic reactions. A key initial step often involves the cleavage of the aromatic ring, a reaction catalyzed by enzymes such as catechol 1,2-dioxygenase. microbiolj.org.ua For halogenated compounds, the removal of the halogen atom, or dehalogenation, is a critical and often rate-limiting step in the degradation pathway. Computational studies are used to explore the mechanisms and feasibility of these dehalogenation reactions. researchgate.net

Microbial catabolism of these compounds aims to transform them into harmless metabolites or completely mineralize them into carbon dioxide and water. nih.gov The specific pathways can vary depending on the microorganism and environmental conditions, but they generally involve the conversion of the initial compound into central metabolites that can enter the cell's primary metabolic cycles. mdpi.com

Advanced Applications in Chemical and Materials Science Research

Role as Synthetic Intermediates in Complex Molecule Synthesis

The molecular architecture of Propyl 4-hydroxy-3-iodobenzoate features several reactive sites, including the phenolic hydroxyl group, the propyl ester, and the carbon-iodine bond on the aromatic ring. These functional groups allow the molecule to serve as a versatile building block, or synthetic intermediate, in the multi-step synthesis of more complex molecules.

The hydroxyl and ester groups can undergo standard transformations such as etherification, acylation, and hydrolysis or transesterification, respectively. The presence of the iodine atom is particularly significant as it opens up the possibility of a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in modern organic synthesis.

Key reactions involving the aryl iodide functionality include:

Cross-coupling reactions: The iodide is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for constructing complex molecular scaffolds.

Nucleophilic aromatic substitution: While less reactive than activated aryl halides, the iodine can be displaced by strong nucleophiles under specific conditions.

Grignard and organolithium formation: The aryl iodide can be converted into the corresponding Grignard or organolithium reagent, which can then react with a variety of electrophiles.

While direct examples of the use of this compound as a synthetic intermediate in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural motifs are found in various bioactive natural products and pharmaceuticals. The principles of synthetic chemistry suggest its potential as a precursor for such molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure |

|---|---|---|

| Hydroxyl (-OH) | Etherification (e.g., Williamson ether synthesis) | Alkoxy-substituted benzoate (B1203000) |

| Iodo (-I) | Suzuki Coupling | Biphenyl derivative |

| Iodo (-I) | Sonogashira Coupling | Alkynyl-substituted benzoate |

| Ester (-COOR) | Hydrolysis | 4-hydroxy-3-iodobenzoic acid |

Development of Chemical Probes and Tracers for Research

The iodine atom in this compound can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making it a valuable precursor for the synthesis of radiolabeled chemical probes and tracers for research purposes. These tracers are instrumental in various imaging techniques and biological assays.

A notable example of a structurally related compound is N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate, which has been developed for the radioiodination of proteins. nih.gov In this approach, the 4-hydroxy-3-iodobenzoic acid core is first radiolabeled and then activated as an N-hydroxysuccinimide (NHS) ester. nih.gov This activated ester can then readily react with primary amine groups on proteins, such as lysine (B10760008) residues, to form a stable amide bond, thereby attaching the radioisotope to the protein of interest. nih.gov

This methodology highlights the potential of the 4-hydroxy-3-iodobenzoate scaffold in bioconjugation chemistry. By analogy, this compound could be hydrolyzed to the corresponding carboxylic acid, radioiodinated, and then coupled to various biomolecules (peptides, antibodies, small molecule ligands) to create specific probes for imaging or tracing studies. The choice of the propyl ester in the parent molecule could also offer advantages in terms of solubility and handling during the initial synthetic steps.

Table 2: Radioisotopes of Iodine for Tracer Development

| Isotope | Half-life | Primary Emission | Primary Research Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Gamma | SPECT imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma | Radioimmunoassays, autoradiography |

| Iodine-131 (¹³¹I) | 8.02 days | Beta and Gamma | Radiotherapy and imaging |

Integration into Radiopaque Materials for Biomedical Research (Non-Clinical)

The high electron density of the iodine atom in this compound makes it a candidate for integration into radiopaque materials. Radiopaque materials are used in biomedical research to enhance the visibility of medical devices or implants under X-ray imaging.

The principle behind radiopacity is the attenuation of X-rays by materials with high atomic number elements. Iodine is a well-established radiopacifying agent. By incorporating iodine-containing molecules into a polymer matrix, the resulting material can be made visible under fluoroscopy or computed tomography (CT).

This compound could potentially be used in the development of radiopaque polymers in several ways:

As an additive: The compound could be blended with a base polymer. However, this approach can be limited by issues of leaching and compatibility.

As a monomer: The hydroxyl group or the aromatic ring could be chemically modified to introduce a polymerizable group (e.g., an acrylate (B77674) or methacrylate). The resulting monomer could then be copolymerized with other monomers to create a polymer with covalently bound iodine, ensuring its permanent integration and preventing leaching.

Research in the field of radiopaque polymers has demonstrated the feasibility of incorporating iodinated aromatic molecules into various polymer backbones to achieve desired X-ray visibility. While the specific use of this compound in this application is not prominently reported, the underlying chemical principles support its potential in the design of novel radiopaque materials for non-clinical biomedical research.

Contribution to Novel Catalytic Systems

The potential for this compound to contribute to novel catalytic systems is an area that remains largely unexplored based on available scientific literature. However, its chemical structure suggests a few hypothetical roles.

The phenolic hydroxyl group and the ester functionality could act as coordinating sites for metal ions, potentially forming metal complexes that could exhibit catalytic activity. The electronic properties of the aromatic ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing iodo and ester groups, could play a role in modulating the reactivity of such a metal center.

Furthermore, the aryl iodide moiety itself can be involved in certain catalytic cycles, for example, in oxidative addition reactions with low-valent transition metals, a key step in many cross-coupling reactions. While typically the substrate, in some contexts, related iodoarenes have been investigated as pre-catalysts or ligands.

It is important to note that these are speculative applications based on the chemical functionalities of the molecule. There is currently a lack of published research demonstrating the use of this compound as a catalyst or as a key component in a catalytic system. Future research may uncover such applications.

Q & A

Q. What are the recommended synthetic methodologies for preparing propyl 4-hydroxy-3-iodobenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via a two-step esterification and alkylation process. First, 4-hydroxy-3-iodobenzoic acid undergoes esterification with ethanol in the presence of concentrated sulfuric acid (100°C, 8 hours), yielding ethyl 4-hydroxy-3-iodobenzoate. Subsequent alkylation with methyl iodide in DMF and K₂CO₃ (room temperature, 3 hours) replaces the hydroxyl group with a propyl chain. Purification via silica gel chromatography (dichloromethane/methanol, 100:1) achieves a 64% yield . Key variables affecting yield include reaction time, temperature, and stoichiometric ratios of reagents.

Q. How can analytical techniques validate the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm structural integrity by identifying functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹ and aromatic C-I bonds at 500–600 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification. For reproducibility, use factorial experimental designs (e.g., 2³ factorial) to optimize analytical parameters like solvent polarity and column temperature .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to the iodine substituent’s potential toxicity and instability, researchers must wear nitrile gloves, safety goggles, and lab coats. Work under a fume hood to avoid inhalation. Waste should be segregated and disposed via certified hazardous waste services. Safety data for related compounds (e.g., propyl chloroformate) indicate insufficient toxicological data, necessitating conservative exposure limits (AEGL-1 not established) .

Advanced Research Questions

Q. How can crystallization techniques enhance the optical properties of this compound for material science applications?

Single crystals of structurally similar esters (e.g., propyl para-hydroxybenzoate) are grown using the vertical Bridgman technique, which involves controlled cooling of a melt to minimize defects. Crystallographic studies reveal that iodine substitution at the 3-position disrupts symmetry, potentially enhancing nonlinear optical (NLO) properties like second-harmonic generation (SHG). Theoretical modeling (e.g., density functional theory) predicts bandgap and SHG efficiency, guiding experimental optimization .

Q. What strategies address contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or FTIR spectra may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in hydrazone derivatives (e.g., [4-(3-hydrazinylidenepropanoyl)phenyl] 2-iodobenzoate) can alter peak positions. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers. Cross-validate with computational methods (e.g., Gaussian software) to simulate spectra .

Q. How can cross-coupling reactions expand the functionalization of this compound?

The iodine substituent enables Pd-catalyzed cross-electrophile coupling (e.g., Suzuki-Miyaura or Ullmann reactions). For example, coupling with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) introduces diverse aryl groups. Monitor reaction progress via thin-layer chromatography (TLC) and optimize ligand choice (e.g., XPhos) to suppress homocoupling byproducts .

Q. What experimental designs optimize the stability of this compound in pharmaceutical formulations?

Employ Box-Behnken designs to assess factors like pH, temperature, and excipient compatibility. For instance, evaluate degradation kinetics under accelerated conditions (40°C, 75% RH) using HPLC. Hydroxylpropyl-β-cyclodextrin (HP-β-CD) can improve solubility and stability via host-guest encapsulation, as demonstrated in analogous drug formulations .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound derivatives in biomedical applications?

Use in vitro assays (e.g., enzymatic inhibition of 4-hydroxyphenylpyruvate dioxygenase) to establish IC₅₀ values. For in vivo studies, follow AEGL frameworks (Acute Exposure Guideline Levels) for dose extrapolation, though note that propyl chloroformate lacks human toxicity data, requiring conservative assumptions .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states in cross-coupling reactions. Software like Gaussian or ORCA can simulate reaction pathways, identifying energy barriers and regioselectivity trends .

Q. How to resolve discrepancies in crystallographic data for halogenated benzoate derivatives?

Compare experimental XRD patterns with Cambridge Structural Database entries. Refine unit cell parameters using SHELXL, and validate against theoretical models (e.g., Hirshfeld surface analysis) to account for halogen bonding interactions .

Tables

Table 1. Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Esterification | H₂SO₄, EtOH, 100°C, 8h | 64% | ≥98% |

| Alkylation | MeI, K₂CO₃, DMF, RT, 3h | 85% | ≥97% |

Table 2. Safety Guidelines Based on Analogous Compounds

| Parameter | Recommendation | Reference |

|---|---|---|

| PPE | Nitrile gloves, goggles | |

| Waste Disposal | Hazardous waste contractor | |

| Exposure Limit (AEGL-1) | Not established |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.